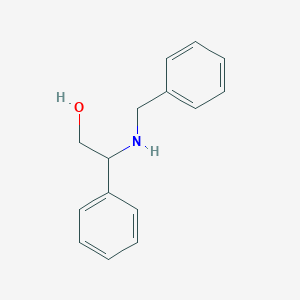

2-(Benzylamino)-2-phenylethanol

Übersicht

Beschreibung

2-(Benzylamino)-2-phenylethanol is an organic compound with the molecular formula C15H17NO It consists of a benzylamino group attached to a phenylethanol backbone

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified as senescence inducers .

Mode of Action

It’s worth noting that ambmp, a compound with a similar structure, was found to be a tubulin disruptor . Tubulin disruptors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting cell proliferation.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide a basis for understanding the potential ADME properties of 2-(Benzylamino)-2-phenylethanol.

Result of Action

If it acts similarly to ambmp, it could induce senescence and inhibit cell proliferation .

Biochemische Analyse

Biochemical Properties

2-(Benzylamino)-2-phenylethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450. The interaction with monoamine oxidase involves the inhibition of the enzyme, which can affect the metabolism of neurotransmitters like serotonin and dopamine. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter gene expression and cellular metabolism. For instance, it can enhance or inhibit the production of secondary messengers like cyclic AMP (cAMP), which in turn affects various downstream signaling pathways . Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific receptors or enzymes, leading to either inhibition or activation. For example, its binding to monoamine oxidase results in the inhibition of the enzyme’s activity, which can increase the levels of certain neurotransmitters in the brain . Additionally, this compound can interact with DNA and RNA, potentially influencing gene expression and protein synthesis . These interactions highlight the compound’s multifaceted role in cellular and molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over extended periods, this compound may undergo oxidation, leading to the formation of degradation products that could alter its biological activity. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate neurotransmitter levels without causing significant adverse reactions . At higher doses, this compound can induce toxicity, leading to symptoms such as neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the body. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating their levels in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. In tissues, the distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects. For example, its localization in the mitochondria can influence mitochondrial function and energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-phenylethanol can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-2-phenylethanol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, including halides, amines, and alcohols, under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antifungal Activity

2-(Benzylamino)-2-phenylethanol has demonstrated significant antifungal properties, particularly against Candida species. In a study involving 40 isolates from patients with chronic vulvovaginitis, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 800 to 3,200 μg/mL. This suggests potential for use in antifungal treatments, especially in combination therapies to enhance efficacy against resistant strains .

2. Alzheimer's Disease Research

Recent studies have focused on the design and synthesis of derivatives of this compound as potential multi-target drugs for Alzheimer's disease. A series of compounds were evaluated for their ability to inhibit key enzymes involved in the disease's pathology, such as acetylcholinesterase and β-secretase. One promising derivative displayed an IC50 value of 3.33 μM against acetylcholinesterase and showed moderate inhibition of β-secretase activity, indicating its potential as a therapeutic agent for Alzheimer's .

3. Local Anesthetic Properties

The compound has also been noted for its local anesthetic properties, which could be beneficial in developing topical anesthetics or analgesics for medical applications. Its efficacy in this domain requires further investigation but presents an intriguing avenue for future research.

Agricultural Applications

1. Plant Defense Mechanisms

Research indicates that this compound plays a role in plant defense mechanisms against herbivores. It acts as an attractant for pollinators and mediates both direct and indirect defenses in plants, suggesting potential applications in agricultural biotechnology to enhance crop resilience .

Chemical Synthesis and Industrial Applications

1. Synthesis of Fine Chemicals

The compound serves as an important intermediate in the synthesis of various fine chemicals due to its reactive benzylamine structure. It can be used to produce derivatives that are valuable in the fragrance industry and other chemical manufacturing processes .

2. Catalytic Processes

The synthesis methods involving this compound often utilize catalytic hydrogenation processes that improve yield and purity of the final products. This aspect is crucial for industrial applications where high-quality outputs are necessary .

Summary of Findings

| Application Area | Details |

|---|---|

| Medicinal | Antifungal agent with MICs of 800-3,200 μg/mL; potential Alzheimer's treatment via enzyme inhibition. |

| Agricultural | Enhances plant defenses; attracts pollinators; potential use in crop resilience strategies. |

| Chemical Synthesis | Intermediate for fine chemicals; critical in fragrance production; utilized in catalytic processes. |

Case Studies

- Antifungal Efficacy Study : In a controlled laboratory setting, this compound was tested against various Candida strains isolated from patients with recurrent infections. The results indicated a significant reduction in fungal growth when used alone and in combination with conventional antifungal agents .

- Alzheimer's Drug Development : A series of derivatives were synthesized based on this compound, leading to the identification of compounds with dual inhibition properties against acetylcholinesterase and β-secretase, showcasing their potential as multi-target drugs for treating Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylamine: A simpler analog with similar structural features but lacking the phenylethanol moiety.

Phenylethanolamine: Contains a phenylethanol backbone but with different substituents.

N-Benzyl-2-phenylethanamine: A closely related compound with similar chemical properties.

Uniqueness

2-(Benzylamino)-2-phenylethanol is unique due to its specific combination of benzylamino and phenylethanol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Overview

2-(Benzylamino)-2-phenylethanol, with the molecular formula C15H17NO, is an organic compound that has garnered attention due to its diverse biological activities. This compound features a benzylamino group attached to a phenylethanol backbone, suggesting potential interactions with various biochemical pathways and cellular mechanisms.

Target Interactions

The compound primarily interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and neurological function. Additionally, modulation of cytochrome P450 enzymes can influence the metabolism of drugs and endogenous compounds, impacting pharmacokinetics and toxicity profiles.

Cellular Effects

this compound has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, it can alter gene expression and cellular metabolism, enhancing or inhibiting the production of secondary messengers such as cyclic AMP (cAMP).

The compound exhibits significant biochemical properties that influence its biological activity:

- Inhibition of Enzymes : It inhibits MAO, affecting neurotransmitter metabolism.

- Metabolic Pathways : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites through oxidation, reduction, and substitution reactions.

- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or high temperatures.

Case Studies

- Neurotransmitter Modulation : In animal models, low doses of this compound have demonstrated minimal toxicity while effectively modulating neurotransmitter levels. This suggests potential therapeutic applications in treating mood disorders.

- Cell Viability and Toxicity : Studies assessing the compound's effects on cell viability indicate that it does not exhibit significant cytotoxicity at lower concentrations. However, higher doses may lead to adverse effects, emphasizing the need for careful dosage considerations in therapeutic applications.

- Antimicrobial Activity : Preliminary investigations into its antimicrobial properties have shown promise, indicating that this compound could be effective against certain bacterial strains. This property is being explored for potential use in developing new antimicrobial agents.

Tables of Biological Activity

| Biological Activity | Mechanism | Reference |

|---|---|---|

| MAO Inhibition | Increases neurotransmitter levels | |

| GPCR Modulation | Alters gene expression and metabolism | |

| Antimicrobial | Effective against specific bacterial strains |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its interaction with cytochrome P450 enzymes. This interaction can lead to variations in drug metabolism rates and efficacy depending on individual metabolic capacities. Understanding these dynamics is crucial for optimizing therapeutic uses.

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284105 | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-59-2 | |

| Record name | NSC35626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.